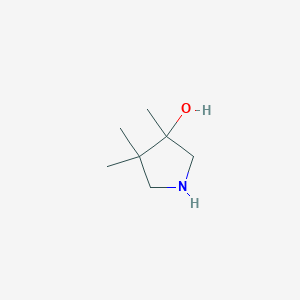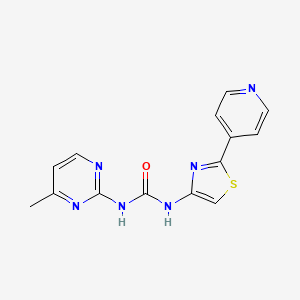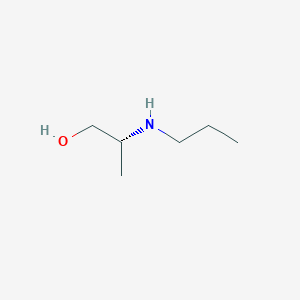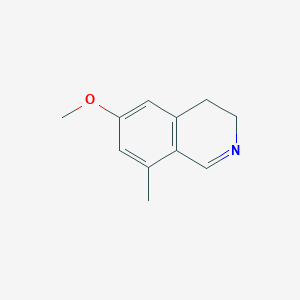
3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom and a hydroxyl group in the structure suggests potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol typically involves the following steps:
Alkylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The propanol side chain can be introduced via a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the brominated benzothiophene to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: NaOMe (Sodium methoxide), KCN (Potassium cyanide)
Major Products
Oxidation: 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanone
Reduction: 3-(3-Methyl-1-benzothien-2-yl)-1-propanol
Substitution: 3-(6-Methoxy-3-methyl-1-benzothien-2-yl)-1-propanol
Applications De Recherche Scientifique
3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol may have applications in various fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.
Mécanisme D'action
The mechanism of action of 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromine atom and hydroxyl group may play crucial roles in binding interactions and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Chloro-3-methyl-1-benzothien-2-yl)-1-propanol
- 3-(6-Fluoro-3-methyl-1-benzothien-2-yl)-1-propanol
- 3-(6-Iodo-3-methyl-1-benzothien-2-yl)-1-propanol
Uniqueness
The presence of a bromine atom in 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol may confer unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H13BrOS |
|---|---|
Poids moléculaire |
285.20 g/mol |
Nom IUPAC |
3-(6-bromo-3-methyl-1-benzothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C12H13BrOS/c1-8-10-5-4-9(13)7-12(10)15-11(8)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3 |
Clé InChI |
NNRGJSVOPQTLPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C=CC(=C2)Br)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)


![(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13896369.png)
![Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13896376.png)



![Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate](/img/structure/B13896390.png)
![3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13896403.png)

